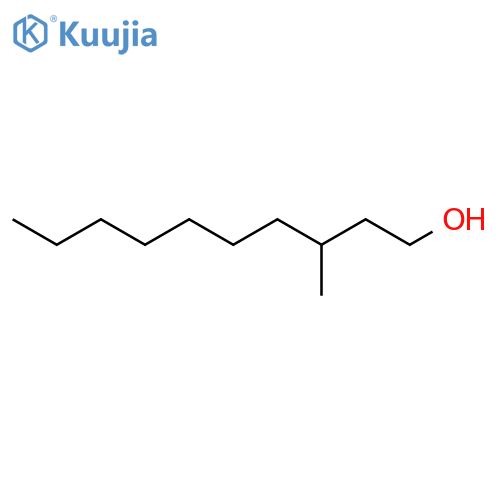Cas no 73105-71-2 (3-Methyl-1-decanol)

3-Methyl-1-decanol structure
商品名:3-Methyl-1-decanol
CAS番号:73105-71-2
MF:C11H24O
メガワット:172.307663917542
CID:4161299
3-Methyl-1-decanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M493320-25mg |
3-Methyl-1-decanol |
73105-71-2 | 25mg |
$207.00 | 2023-05-17 | ||
| TRC | M493320-100mg |
3-Methyl-1-decanol |
73105-71-2 | 100mg |
$816.00 | 2023-05-17 | ||
| TRC | M493320-250mg |
3-Methyl-1-decanol |
73105-71-2 | 250mg |
$ 1800.00 | 2023-09-06 |
3-Methyl-1-decanol 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
73105-71-2 (3-Methyl-1-decanol) 関連製品
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
